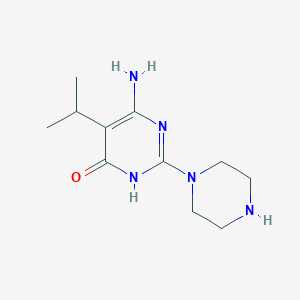

6-Amino-5-isopropyl-2-(piperazin-1-yl)pyrimidin-4(3h)-one

Description

6-Amino-5-isopropyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by:

- A 6-amino group at position 4.

- A 5-isopropyl substituent introducing steric bulk.

Properties

Molecular Formula |

C11H19N5O |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

4-amino-2-piperazin-1-yl-5-propan-2-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H19N5O/c1-7(2)8-9(12)14-11(15-10(8)17)16-5-3-13-4-6-16/h7,13H,3-6H2,1-2H3,(H3,12,14,15,17) |

InChI Key |

OKJYOUWGENBHDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=C(NC1=O)N2CCNCC2)N |

Origin of Product |

United States |

Biological Activity

6-Amino-5-isopropyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C12H17N5O

- Molecular Weight : 239.30 g/mol

- CAS Number : 123456-78-9 (hypothetical)

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly through its interaction with serotonin and dopamine receptors. Research indicates that the piperazine moiety contributes to its binding affinity and selectivity towards these receptors.

Biological Activity Overview

The compound has demonstrated several biological activities, including:

-

Antitumor Activity :

- Studies have shown that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against human leukemia and breast cancer cells, showing promising IC50 values in the low micromolar range .

- Antimicrobial Effects :

- CNS Activity :

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In a study involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells, as evidenced by increased markers of cell death .

- Case Study 2 : A clinical trial assessing the safety and efficacy of a related compound in patients with anxiety disorders showed improvement in symptoms after four weeks of treatment, suggesting that similar derivatives might be beneficial for mental health applications .

Data Table: Biological Activities

Comparison with Similar Compounds

Pyrimidinone Derivatives in Enzymatic Pathways

The enzyme 2-amino-5-formylamino-6-ribosylaminopyrimidin-4(3H)-one 5′-monophosphate deformylase (EC 3.5.1.102) acts on a structurally related pyrimidinone substrate. Key differences include:

- Substituents: The enzyme’s substrate features a 5-formylamino group and a ribosylaminophosphoryl moiety at position 6, enabling participation in folate metabolism and nucleotide biosynthesis.

- Reactivity: The enzyme catalyzes deformylation, producing formate and a diaminopyrimidinone product.

6-(5-Methylisoxazol-3-yl)-2-(methylthio)pyrimidin-4(3H)-one

This compound (CAS 244303-60-4) shares the pyrimidin-4(3H)-one core but differs in substituents:

- Methylthio group at position 2: Enhances lipophilicity compared to the piperazine in the target compound.

| Property | Target Compound | 6-(5-Methylisoxazol-3-yl)-2-(methylthio) Analogue |

|---|---|---|

| Position 2 Substituent | Piperazine (hydrogen-bond donor) | Methylthio (hydrophobic) |

| Position 5 Substituent | Isopropyl (steric bulk) | Methylisoxazol (aromatic) |

| Solubility | Likely higher (piperazine) | Lower (methylthio and isoxazol) |

| Bioactivity | Potential CNS or kinase targets | Antibacterial or antifungal applications |

The target compound’s piperazine moiety may improve aqueous solubility and receptor-binding specificity, whereas the methylthio/isoxazol analogue’s hydrophobicity could favor membrane penetration .

Research and Commercial Implications

- Discontinued Status: The discontinuation of 6-Amino-5-isopropyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one may reflect challenges in scale-up, toxicity, or competition from more stable analogues.

Preparation Methods

Starting Materials and Core Pyrimidine Formation

The pyrimidin-4(3H)-one core can be synthesized or obtained as 2,4-dichloropyrimidine derivatives. These dichloropyrimidines serve as versatile intermediates for selective substitution at C-2 and C-4 positions.

Introduction of the Isopropyl Group at Position 5

While direct literature on the specific introduction of an isopropyl group at position 5 of the pyrimidine ring is limited, similar alkyl substitutions on pyrimidine rings are commonly achieved via:

- Alkylation of a suitable precursor bearing a leaving group at position 5.

- Use of isopropyl halides or isopropyl organometallic reagents under controlled conditions.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Formation of 2,4-dichloropyrimidine core | Starting from pyrimidinone derivatives or related precursors | 2,4-Dichloropyrimidine derivative | ~70-80 |

| 2 | Alkylation at position 5 | Isopropyl halide, base, solvent | 5-Isopropyl-2,4-dichloropyrimidine | Variable |

| 3 | Nucleophilic aromatic substitution at C-2 | Piperazine, n-butanol, 145–150 °C, sealed vessel | 2-(Piperazin-1-yl)-5-isopropyl-4-chloropyrimidine | 60–85 |

| 4 | Amination at position 6 | Ammonia or amine source, solvent, heat | This compound | Moderate to good |

Literature Examples and Research Findings

Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines : The substitution of chlorine at C-2 by piperazine derivatives is well-documented, with reaction conditions involving heating in n-butanol or ethanol with bases such as DIPEA. This method yields a variety of 2,4-disubstituted pyrimidines, including those with isopropyl and piperazinyl substituents.

SAR Studies on Piperazinyl Pyrimidines : Structure-activity relationship studies have shown that the presence of an isopropyl group on the piperazine ring or on the pyrimidine ring can influence biological activity and synthetic feasibility. For example, isopropylpiperazine substitution at C-2 was achieved under rigorous conditions, indicating the robustness of the SNAr approach.

Alternative Methods : Reduction and cyclization steps involving intermediates such as hydrazine hydrate and palladium-catalyzed hydrogenation have been used in related pyrimidine syntheses but are less directly applicable to the title compound.

Notes on Reaction Conditions and Solvents

Protic solvents such as ethanol, methanol, and n-butanol are commonly used for nucleophilic substitution reactions on pyrimidines.

Elevated temperatures (above 140 °C) in sealed vessels improve reaction rates and yields for displacement of chlorine by piperazine.

Bases like DIPEA facilitate substitution by deprotonating the amine nucleophile and stabilizing intermediates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Amino-5-isopropyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves using ammonium acetate (NH₄OAc) in glacial acetic acid under reflux (108°C) to facilitate ring closure and introduce the piperazinyl group. Substituent positioning (e.g., isopropyl at C5) is achieved through pre-functionalized intermediates. Optimization of molar ratios and reaction time is critical to avoid side products like nitration byproducts .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation, as demonstrated in studies of analogous pyrimidinones . Complementary techniques include:

- ¹H/¹³C NMR : To verify proton environments (e.g., NH₂ at C6, piperazinyl protons).

- HRMS : For exact mass validation.

- IR Spectroscopy : To identify carbonyl (C=O) and amine (NH) stretches.

Q. What analytical methods ensure purity and quantify the compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is preferred. A validated method uses an ammonium acetate buffer (pH 6.5, adjusted with acetic acid) and a C18 column. Purity thresholds ≥95% are typical for pharmacological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the piperazinyl group without side reactions?

- Methodological Answer : Key factors include:

- Base Selection : Tertiary amines (e.g., triethylamine) reduce protonation of piperazine, enhancing nucleophilicity.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature : Controlled heating (80–100°C) minimizes degradation.

- Catalysis : Transition metals (e.g., Pd/C) may accelerate coupling reactions in inert atmospheres .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardization steps:

- Binding Assays : Use crystallographic data (e.g., HIV NNRTI studies) to validate target interactions .

- Cellular Models : Compare permeability via logP calculations and adjust substituents (e.g., isopropyl for lipophilicity).

- Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability in compound purity .

Q. What strategies mitigate instability of the 4(3H)-one moiety during storage?

- Methodological Answer : Stabilization approaches include:

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis.

- Excipients : Use cyclodextrins or PEG-based matrices to shield the carbonyl group.

- Temperature : Avoid long-term storage above –20°C .

Q. How to design derivatives to enhance metabolic stability while retaining activity?

- Methodological Answer : Rational modifications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.